molecular formula C15H13NO2 B15074377 2-benzoyl-N-methylbenzamide CAS No. 32557-55-4

2-benzoyl-N-methylbenzamide

Cat. No.: B15074377
CAS No.: 32557-55-4
M. Wt: 239.27 g/mol
InChI Key: PVIBFBFCLHOUNR-UHFFFAOYSA-N
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Description

2-Benzoyl-N-methylbenzamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzamide, where the benzoyl group is attached to the nitrogen atom of the benzamide structure. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoyl-N-methylbenzamide can be synthesized through the direct condensation of benzoic acid and N-methylbenzamide in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of benzoic acid with N-methylbenzamide using a solid acid catalyst. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, often utilizing continuous flow reactors for efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzamides.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-Benzoyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzoyl-N-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-methylbenzamide: A derivative where the amide nitrogen is methylated.

    2-benzoylbenzamide: Similar structure but without the methyl group on the nitrogen.

Uniqueness

2-Benzoyl-N-methylbenzamide is unique due to the presence of both the benzoyl and N-methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in its simpler counterparts .

Properties

CAS No.

32557-55-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-benzoyl-N-methylbenzamide

InChI

InChI=1S/C15H13NO2/c1-16-15(18)13-10-6-5-9-12(13)14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18)

InChI Key

PVIBFBFCLHOUNR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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